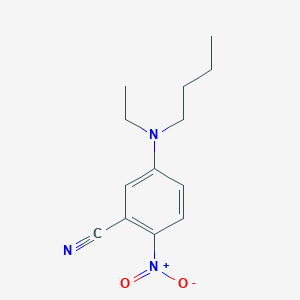![molecular formula C17H16IN3O B12524135 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with an iodine atom and a morpholinyl-phenyl group. The presence of these substituents imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- typically involves multi-step synthetic routes. One common method includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine ring system.
Substitution with Morpholinyl-Phenyl Group: The final step involves the coupling of the morpholinyl-phenyl group to the 5-position of the pyrrolo[2,3-b]pyridine core. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- undergoes various chemical reactions, including :
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the molecule.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce various functional groups.
Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- has several scientific research applications, including :
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs). It has shown promising activity in inhibiting cancer cell proliferation and inducing apoptosis.
Chemical Biology: The compound is used as a tool to study various biological pathways and mechanisms, particularly those involving kinase signaling.
Drug Discovery: Due to its unique structure and biological activity, the compound serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- involves inhibition of kinase activity, particularly fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as :
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-phenyl-: Lacks the morpholinyl group, which may result in different biological activity and selectivity.
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-[4-(4-morpholinyl)phenyl]-: Substitution with bromine instead of iodine may affect the reactivity and biological properties of the compound.
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-5-[4-(4-morpholinyl)phenyl]-: Similar to the bromo derivative, the presence of chlorine may alter the compound’s chemical and biological behavior.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H16IN3O |
|---|---|
Molecular Weight |
405.23 g/mol |
IUPAC Name |
4-[4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]morpholine |
InChI |
InChI=1S/C17H16IN3O/c18-16-11-20-17-15(16)9-13(10-19-17)12-1-3-14(4-2-12)21-5-7-22-8-6-21/h1-4,9-11H,5-8H2,(H,19,20) |
InChI Key |
RBLVEVSUNAUPJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC4=C(NC=C4I)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



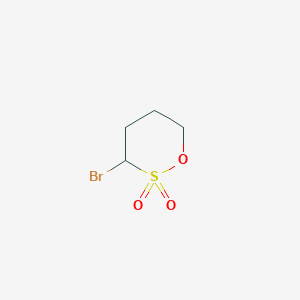
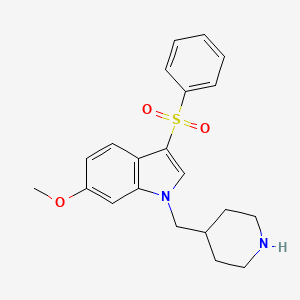
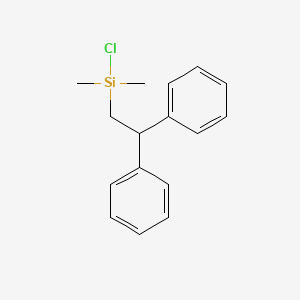
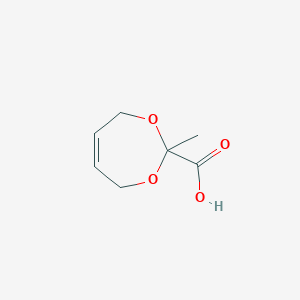
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)

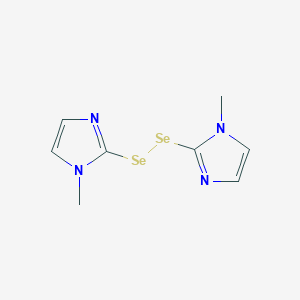
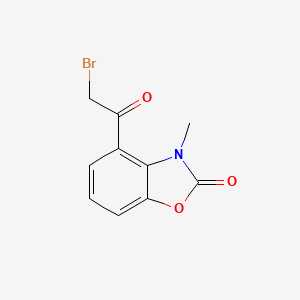
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
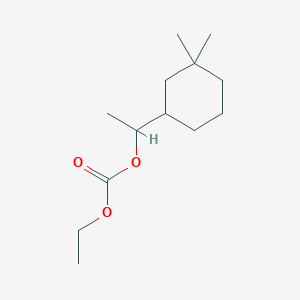
![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)

